molecular formula C10H10BrClN2 B1380771 6-Bromo-2-chloro-1-propan-2-ylbenzimidazole CAS No. 1780330-84-8

6-Bromo-2-chloro-1-propan-2-ylbenzimidazole

Cat. No. B1380771
CAS RN: 1780330-84-8
M. Wt: 273.55 g/mol
InChI Key: CSWNSDOZAXEZQD-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-1-propan-2-ylbenzimidazole (6-BCPBI) is a benzimidazole derivative that has been studied for its potential applications in the fields of chemistry and biochemistry. 6-BCPBI is a highly versatile compound, with a wide range of applications in organic synthesis and drug development. 6-BCPBI has been used as a ligand in various catalytic reactions, as a reactant for the synthesis of heterocyclic compounds, and as a catalyst for the synthesis of polymers. 6-BCPBI has also been studied for its potential use as a drug in the treatment of cancer, diabetes, and other diseases.

Scientific Research Applications

Antiviral Properties

6-Bromo-2-chloro-1-propan-2-ylbenzimidazole derivatives have been synthesized and evaluated for antiviral properties. Studies have shown that certain derivatives exhibit selective activity against human cytomegalovirus (HCMV), though their effectiveness against herpes simplex virus type 1 (HSV-1) is limited. The antiviral potency varies among different substituted forms, with bromo and chloro analogs showing significant activity in certain cases (Zou, Drach, & Townsend, 1997).

Antimicrobial Activity

The antimicrobial activities of 6-Bromo-2-chloro-1-propan-2-ylbenzimidazole derivatives have been explored, particularly in zinc(II) complexes. These complexes display selective antibacterial activity against certain strains like Staphylococcus epidermidis. Some of these compounds have shown comparable or even superior activity to conventional antimicrobials like Ciprofloxazin (Tavman, Boz, & Birteksöz, 2010).

Synthesis and Structural Analysis

The synthesis and molecular structure analysis of various 6-Bromo-2-chloro-1-propan-2-ylbenzimidazole derivatives have been carried out. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Güntepe et al., 2012).

Potential in Corrosion Inhibition

Research has also indicated the potential use of 6-Bromo-2-chloro-1-propan-2-ylbenzimidazole derivatives in corrosion inhibition. The effectiveness of these compounds in preventing corrosion of metals like mild steel in acidic environments has been investigated, showing promising results (Saady et al., 2021).

properties

IUPAC Name

6-bromo-2-chloro-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2/c1-6(2)14-9-5-7(11)3-4-8(9)13-10(14)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWNSDOZAXEZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Br)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-1-propan-2-ylbenzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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